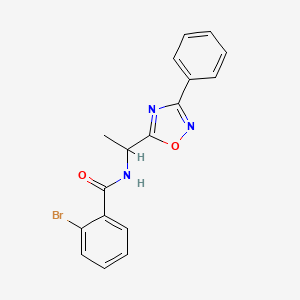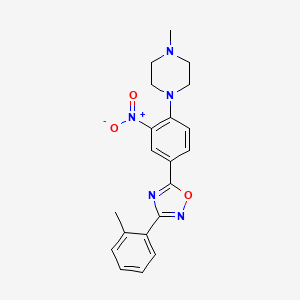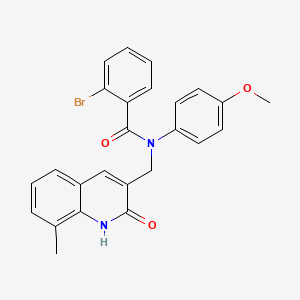
N-butyl-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is a chemical compound that belongs to the class of oxadiazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and agriculture.
Wirkmechanismus
The exact mechanism of action of N-butyl-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
N-butyl-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties in various animal models. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-butyl-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is its potential application in medicinal chemistry. It has shown promising results as an anti-inflammatory, analgesic, and anti-cancer agent, which makes it a potential candidate for the development of new drugs. However, one of the limitations of this compound is its relatively low solubility in water, which may limit its application in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research on N-butyl-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. One of the potential directions is the development of new drugs based on this compound for the treatment of inflammatory diseases, pain, and cancer. Another direction is the investigation of its potential application in agriculture as a pesticide. Finally, there is a need for further studies to understand the exact mechanism of action of this compound and its potential side effects.
In conclusion, N-butyl-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound for the development of new drugs and its other potential applications.
Synthesemethoden
The synthesis of N-butyl-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves a multi-step process. The first step involves the preparation of 3-isopropyl-1,2,4-oxadiazole-5-carboxylic acid, which is then reacted with 2-chloro-4-nitrophenol to produce 2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenol. The final step involves the reaction of N-butyl-2-bromoacetamide with 2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenol in the presence of a base to produce N-butyl-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide.
Wissenschaftliche Forschungsanwendungen
N-butyl-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results as an anti-inflammatory, analgesic, and anti-cancer agent. In addition, it has been studied for its potential application as a pesticide and as a material for the fabrication of organic electronic devices.
Eigenschaften
IUPAC Name |
N-butyl-2-[2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-4-5-10-18-15(21)11-22-14-9-7-6-8-13(14)17-19-16(12(2)3)20-23-17/h6-9,12H,4-5,10-11H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUPJXHJNYDYDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)COC1=CC=CC=C1C2=NC(=NO2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Butyl-2-{2-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

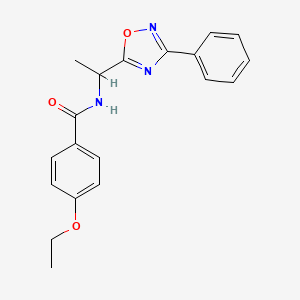
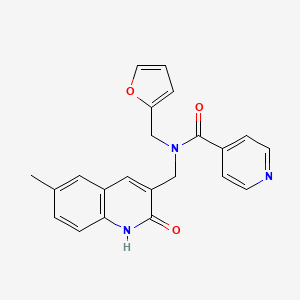

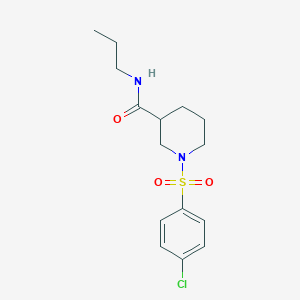
![2-[Cyclohexyl(methylsulfonyl)amino]acetamide](/img/structure/B7717873.png)
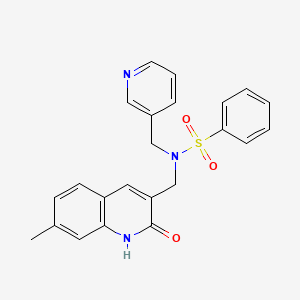
![3-(dimethylsulfamoyl)-4-methoxy-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B7717881.png)
